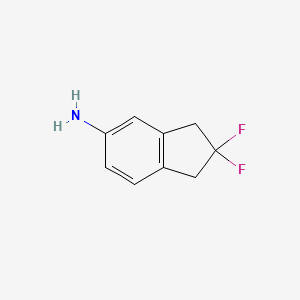

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

2,2-difluoro-1,3-dihydroinden-5-amine |

InChI |

InChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2 |

InChI Key |

PJJADJURZCRWDL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CC1(F)F)C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Amine and Analogous Systems

Construction of the Fluorinated Indane Core

The formation of the indane framework, particularly with fluorine substituents, can be achieved through various synthetic pathways, including cyclization reactions, transition metal-catalyzed processes, and radical transformations.

Cyclization Reactions in the Formation of Fluorinated Indanones

Cyclization reactions are a cornerstone in the synthesis of the indane core. One notable method involves a one-pot, three-component cascade reaction to produce fluorinated 1-indanone (B140024) derivatives. rsc.orgrsc.org This process utilizes a Lewis acid-catalyzed Knoevenagel condensation, followed by a Nazarov cyclization and an electrophilic fluorination sequence. rsc.orgrsc.org For instance, the reaction of an aromatic β-ketoester, an aldehyde, and a fluorinating agent in the presence of a Lewis acid catalyst can afford the desired fluorinated indanones in moderate to good yields with high diastereoselectivity. rsc.orgrsc.org

Another approach involves the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their derivatives. beilstein-journals.org This acid-catalyzed cyclization is a classic method for forming the five-membered ring of the indanone system. Subsequent fluorination can then be carried out on the indanone intermediate.

A stereoselective, catalytic, tandem transformation of α,β-unsaturated arylketones to fluorine-containing 1-indanone derivatives has also been described. beilstein-journals.org This reaction, catalyzed by Cu(II) triflate, proceeds via a Nazarov cyclization followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. beilstein-journals.org

Transition Metal-Catalyzed Annulation Approaches

Transition metal catalysis offers powerful and efficient methods for constructing cyclic frameworks. rsc.org These approaches often involve the activation of otherwise inert C-H bonds, enabling novel bond formations. nih.govrsc.org For the synthesis of indane systems, transition metal-catalyzed annulation reactions have emerged as a key strategy. rsc.org

Palladium-catalyzed reactions, for example, have been utilized in the formal (4+1) cycloaddition of alkyl amides to form succinimides, a related five-membered ring system. nih.gov Similar strategies can be adapted for the construction of the indane core. Rhodium-catalyzed [4+1] annulation reactions involving phenylhydrazines and 1-alkynylcyclobutanols have been shown to efficiently produce 1H-indazole derivatives, demonstrating the utility of this approach for five-membered ring synthesis. mdpi.com While not directly forming indanes, these methods highlight the potential of transition metal-catalyzed C-H activation and annulation for constructing the fundamental carbocyclic structure. rsc.orgmdpi.com

The development of dual-catalyst systems and cooperative catalysis has further expanded the scope of these reactions, allowing for the synthesis of complex molecular architectures with high efficiency and selectivity. rsc.org These advanced catalytic systems can facilitate the activation of alkynes and subsequent annulation to form diverse carbocycles and heterocycles, which can be precursors to fluorinated indanes. rsc.org

Free-Radical Transformations and C-H Activation in Indane Synthesis

Free-radical reactions provide an alternative pathway for the construction of the indane skeleton. These reactions, often initiated by thermal or photochemical means, can proceed under mild conditions and exhibit high functional group tolerance. researchgate.netnih.gov Radical cyclization of unsaturated alkyl halides is a well-established method for forming carbocycles. organic-chemistry.org For example, a nickel-catalyzed free-radical cyclization of organohalides can efficiently produce five-membered rings. organic-chemistry.org

Hydrogen-atom transfer (HAT) is a powerful strategy for initiating radical C(sp³)–H functionalization. nih.govresearchgate.net This approach allows for the selective activation of C-H bonds, which can then participate in cyclization reactions to form the indane core. nih.gov Light-driven HAT methods have proven particularly effective for this purpose. researchgate.net

More recent advancements in "radical relay" mechanisms have further expanded the utility of radical chemistry in synthesis. nih.gov In these processes, a diffusible radical is generated via HAT and is then functionalized by a separate reagent or catalyst, enabling versatile C-H cross-coupling reactions. nih.gov

Introduction and Manipulation of Fluoroalkyl Groups

The introduction of fluorine atoms, particularly the gem-difluoro group, is a critical step in the synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine and its analogs. This can be accomplished through various fluorination techniques.

Electrophilic and Nucleophilic Fluorination Techniques

Both electrophilic and nucleophilic fluorination methods are employed to introduce fluorine into organic molecules. alfa-chemistry.com

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enol or enolate, with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical electrophilic fluorinating agents due to their stability, safety, and effectiveness. wikipedia.org Examples of such reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgsapub.org The fluorination of cyclic ketones, such as indanones, can be achieved using these reagents. sapub.orgscispace.com The reactivity is often dependent on the stability of the keto-enol tautomer, with readily formed enols reacting more rapidly. sapub.orgscispace.com

| Reagent | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly selective and stable N-F reagent. wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An N-F reagent used for electrophilic fluorination. wikipedia.org |

Nucleophilic fluorination utilizes a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group in an SN2 reaction or to add to an unsaturated system. alfa-chemistry.com Common sources of fluoride ions include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com While cost-effective, these reagents are highly basic. alfa-chemistry.com The synthesis of α-fluoro-ketones can be achieved through a two-step sequence of halogenation followed by nucleophilic substitution with a fluoride source. mdpi.com

Difluorocarbene-Mediated Reactions for Gem-Difluorinated Compounds

Difluorocarbene (:CF₂) is a highly reactive intermediate that is particularly useful for the synthesis of gem-difluorinated compounds. acs.org It can be generated from various precursors, including chlorodifluoromethane (B1668795) (Freon-22) and trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA). researchgate.netacs.orgnih.gov

One important application of difluorocarbene is in [1+2] cycloaddition reactions with alkynes to form gem-difluorocyclopropenes. researchgate.net These cyclopropenes can then be further elaborated. Another key reaction is the [4+1] annulation of difluorocarbene, which has been used to synthesize gem-difluorinated 2,3-dihydrobenzofurans from o-quinone methides. acs.orgnih.gov This methodology highlights a potential route to constructing gem-difluorinated five-membered rings.

Copper-catalyzed difluorocarbene transfer reactions represent a significant advancement in this area. nih.gov These reactions allow for the modular synthesis of gem-difluoropropargylated compounds from simple and widely available starting materials. nih.gov Mechanistic studies suggest that the key step involves the migratory insertion of difluorocarbene into a C-Cu bond of an alkynylcopper species. nih.gov

| Precursor | Conditions for Generation | Reference |

|---|---|---|

| Chlorodifluoromethane (Freon-22) | Basic conditions | acs.orgnih.gov |

| Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) | Decomposition in the presence of catalytic fluoride | researchgate.net |

| (Triphenylphosphonio)difluoromethanide | Dissociation (Burton method) | researchgate.net |

C(sp³)-F Bond Activation Strategies

The activation of chemically robust C(sp³)-F bonds represents a formidable challenge in synthetic chemistry, yet it offers a direct route to functionalized molecules from readily available fluorinated precursors. For the synthesis of fluorinated indane derivatives, strategies involving the cleavage of these bonds are particularly innovative.

A notable approach involves the use of strong Lewis acids to catalyze the activation of inert C(sp³)-F bonds. Research has demonstrated that tris(pentafluorophenyl)borane, B(C₆F₅)₃, can effectively catalyze the selective activation of such bonds in aliphatic gem-difluoroalkanes. nih.gov This method can be applied to an intramolecular cascade defluorinative Friedel-Crafts cyclization. nih.gov In this process, a suitably designed acyclic precursor containing a gem-difluoroalkyl group undergoes cyclization, driven by the B(C₆F₅)₃ catalyst, to form the indane skeleton. nih.gov This strategy is significant as it constructs the carbocyclic frame and functionalizes it simultaneously by leveraging the C-F bond's reactivity. The reaction pathway is selective for C(sp³)-F bonds over the more stable C(sp²)-F bonds. nih.gov

Emerging theoretical studies propose novel radical-based mechanisms for C-F bond activation. Density functional theory calculations suggest that Lewis base-boryl radicals could activate strong C-F bonds through a concerted electron-fluoride transfer mechanism. chemrxiv.orgchemrxiv.org This pathway is predicted to be both kinetically and thermodynamically favorable, offering a new conceptual framework for developing C-F activation reactions under radical conditions. chemrxiv.org While not yet practically applied to the synthesis of fluorinated indanes, these computational insights pave the way for future synthetic innovations.

Table 1: C(sp³)-F Bond Activation Strategies for Indane Synthesis

| Strategy | Catalyst/Reagent | Precursor Type | Key Transformation | Ref. |

|---|---|---|---|---|

| Defluorinative Cyclization | B(C₆F₅)₃ | Aliphatic gem-difluoroalkane | Intramolecular Friedel-Crafts cyclization | nih.gov |

Stereoselective Synthesis of Chiral Fluorinated Indane Amines

The introduction of chirality into fluorinated indane amines is crucial for their application as pharmaceutical agents, as stereoisomers often exhibit different biological activities. Synthetic efforts are therefore directed towards enantioselective and diastereoselective routes, as well as classical resolution techniques.

Enantioselective and Diastereoselective Routes

The stereocontrolled synthesis of chiral fluorinated indane amines can be achieved through various catalytic asymmetric reactions. One powerful method is the transition metal-catalyzed [3+2] annulation. For instance, the reaction of β-CF₃-enones with aldimines, catalyzed by a Rh(III) complex, can produce trifluoromethylated aminoindanes. mdpi.com However, this particular reaction often results in an inseparable diastereomeric mixture, highlighting the challenge of controlling stereoselectivity. mdpi.com

The aza-Henry (or nitro-Mannich) reaction provides a more refined approach for the stereocontrolled formation of β-amino nitroalkanes, which are direct precursors to vicinal diamines after nitro group reduction. nih.gov The development of chiral catalysts for this reaction has enabled access to a wide range of amine products. A fascinating phenomenon known as "fluorine-induced diastereodivergence" has been observed in these reactions. nih.gov While the addition of non-fluorinated nitroalkanes to imines typically yields anti-configured products, the use of α-fluoro nitroalkanes can reverse this selectivity to favor the formation of the rare syn-diastereomer, often with high selectivity. nih.gov This effect underscores the unique influence of fluorine on the transition state geometry of the reaction.

Another strategy involves the enantioselective synthesis of β-fluoro amines through the catalyzed addition of α-fluoro nitroalkanes to imines. Chiral Brønsted acid catalysts, when paired with a suitable Brønsted basic ligand, can effectively promote this transformation, yielding products with high diastereoselectivity and enantioselectivity. nih.gov

For the construction of gem-difluorinated chiral centers, asymmetric cyclization reactions are highly effective. Chiral phosphoric acid (CPA) catalysts have been used in the enantioselective cyclization of gem-difluoroalkyl 1,3-indandiones with anthranilamides to afford chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones in high yields and excellent enantioselectivities. nih.gov

Table 2: Catalytic Systems for Stereoselective Synthesis of Fluorinated Amine Precursors

| Reaction Type | Catalyst System | Substrates | Key Feature | Ref. |

|---|---|---|---|---|

| [3+2] Annulation | Rh(III) complex | β-CF₃-enones, aldimines | Forms CF₃-aminoindanes | mdpi.com |

| Aza-Henry Reaction | Chiral Bis(amidine) [BAM] | α-fluoro nitroalkanes, N-Boc aldimines | Fluorine-induced reversal to syn-diastereoselectivity | nih.gov |

| Aza-Henry Reaction | Chiral Brønsted Acid | α-fluoro nitroalkanes, imines | High diastereo- and enantioselectivity for β-fluoro amines | nih.gov |

Chiral Resolution Techniques for Indane Derivatives

In cases where direct asymmetric synthesis is not feasible or provides insufficient stereoselectivity, chiral resolution of a racemic mixture remains a viable and widely used strategy. wikipedia.org The most common method involves the derivatization of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers of the amine. wikipedia.org Commonly used resolving agents for amines are chiral acids such as tartaric acid. wikipedia.org

Kinetic resolution is another powerful technique. For example, the hydrolytic kinetic resolution of a terminal epoxide precursor using a chiral catalyst, such as Jacobsen's catalyst, can provide access to enantiomerically enriched secondary alcohols. nih.gov These chiral alcohols can then be converted into the corresponding chiral fluorinated amines through subsequent synthetic steps. This method is particularly effective for producing materials with very high enantiomeric excess (≥99% ee). nih.gov

Amine Group Installation and Modification

The introduction of the amine group is a key step in the synthesis of the target compound. This can be accomplished either by forming the amine on a pre-existing fluorinated indane core or by constructing the indane skeleton with the nitrogen functionality already incorporated.

Reductive Amination and Oxime Reduction Pathways

Reductive amination is a robust and widely used method for synthesizing primary, secondary, and tertiary amines. harvard.edu The process involves the reaction of a ketone, such as a 2,2-difluoro-2,3-dihydro-1H-inden-5-one, with an amine source like ammonia (B1221849) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mildness and selectivity for the iminium ion over the starting ketone. harvard.eduorganic-chemistry.org Other common reagents include sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

An alternative two-step pathway involves the conversion of the ketone to an oxime, followed by reduction. The ketone is first reacted with hydroxylamine (B1172632) to form the corresponding 2,2-difluoro-2,3-dihydro-1H-inden-5-one oxime. The subsequent reduction of the C=N bond of the oxime yields the primary amine. This reduction can be challenging, as cleavage of the weak N-O bond can lead to side products. nih.gov However, catalytic hydrogenation, often using platinum-based catalysts in the presence of a strong acid, can achieve the desired transformation. nih.gov

Furthermore, as discussed in the context of the aza-Henry reaction, the nitro group serves as an excellent precursor to an amine. The reduction of a nitro group on a fluorinated indane skeleton, typically achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reducing metals, is a high-yielding and reliable method for installing the amine functionality. nih.gov

Regioselective Amine Introduction on Fluorinated Indane Skeletons

Achieving the correct placement of the amine group on the aromatic ring of the fluorinated indane skeleton is critical and requires regioselective synthetic methods.

One common strategy is electrophilic aromatic substitution on the 2,2-difluoro-2,3-dihydro-1H-indane core. Nitration, for example, followed by reduction of the resulting nitro group, introduces the amine. The regioselectivity of the nitration is dictated by the directing effects of the substituents on the aromatic ring.

A more precise and versatile method involves transition-metal-catalyzed cross-coupling reactions. For instance, a Buchwald-Hartwig amination reaction performed on a 5-halo-2,2-difluoro-2,3-dihydro-1H-indane precursor (e.g., 5-bromo) with an ammonia equivalent provides a highly regioselective route directly to the 5-amino derivative. This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance.

Modern approaches also include directed C-H activation/amination. While not yet specifically reported for this system, the principle has been demonstrated on other aromatic frameworks. This strategy uses a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond, which is then converted into a C-N bond. nih.gov For example, a copper-catalyzed reaction using an aminoiodane reagent has been shown to achieve regioselective amination at the ortho position relative to a pyridine (B92270) directing group. nih.gov Application of this atom-economical approach could provide novel, efficient pathways to regioselectively aminated fluorinated indanes.

Chemical Reactivity and Derivatization Pathways of 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Amine

Transformations at the Amine Moiety

The primary amine group is a key site of reactivity, functioning as a potent nucleophile and a base. This allows for a variety of derivatization strategies, including acylation, alkylation, and condensation reactions.

Acylation and Protective Group Chemistry

The amine functionality of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental not only for synthesizing a wide array of functionalized molecules but also for the temporary protection of the amine group during multi-step syntheses. researchgate.net The protection of amines is crucial to prevent unwanted side reactions when performing chemical modifications on other parts of the molecule. researchgate.net

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Strong acid or base hydrolysis |

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character to the amine group. masterorganicchemistry.commsu.edu This allows this compound to react with a wide range of electrophiles. A classic example is the alkylation reaction with alkyl halides, which proceeds via an SN2 mechanism. msu.edu The reaction of a primary amine with an alkyl halide can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts upon exhaustive alkylation. msu.edu

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

| Ring-opening of Epoxides | Epoxide | β-Amino Alcohol |

| N-Arylation | Aryl Halide (Ar-X) with Pd catalyst | Secondary Arylamine |

Formation of Schiff Bases and Related Imine Derivatives

As a primary amine, this compound undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction, typically catalyzed by acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen frameworks. nih.govnih.gov These imine derivatives can serve as intermediates for further synthetic transformations. For example, they can be reduced to secondary amines or reacted with organometallic reagents to produce α-substituted amines.

Reactions of the Fluorinated Indane Ring System

The aromatic ring of the indane system is susceptible to electrophilic attack, with the reaction's regioselectivity and rate being heavily influenced by the substituents on the ring.

Electrophilic Aromatic Substitution on Substituted Indanes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The outcome of an EAS reaction is determined by the directing effects and activating or deactivating nature of the substituents already present on the benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com

In this compound, the primary amine group (-NH₂) is a powerful activating group and an ortho, para-director. wikipedia.org This means it strongly promotes electrophilic substitution and directs incoming electrophiles to the positions ortho and para to itself. Given the structure of the indane, the positions ortho to the amine are C-4 and C-6. The para position is part of the fused ring system and is already substituted. Therefore, electrophilic attack will be directed to the C-4 and C-6 positions. The fluorine atoms on the aliphatic ring have an electron-withdrawing inductive effect, which slightly deactivates the entire molecule towards substitution, but the potent activating effect of the amine group is dominant. Steric hindrance from the adjacent dihydroindane ring might influence the ratio of substitution at the C-4 versus the C-6 position.

Under strongly acidic conditions, such as those used for nitration or sulfonation, the amine group can be protonated to form an ammonium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. To perform EAS reactions while retaining the activating ortho, para-directing nature of the amine, it is often protected, for instance, by acylation to form an amide. The resulting acetamido group is still activating and ortho, para-directing but is less reactive than a free amine, allowing for more controlled reactions. youtube.com

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo/Chloro and 6-Bromo/Chloro derivatives |

| Nitration | HNO₃, H₂SO₄ (with amine protection) | 4-Nitro and 6-Nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with amine protection) | 4-Acyl and 6-Acyl derivatives |

Ring Transformations and Rearrangements

The 2,2-difluoro-2,3-dihydro-1H-indane ring system is generally stable under common synthetic conditions. Ring transformations or rearrangements of such fused bicyclic systems are not typical and would require specific and often harsh reaction conditions, such as high temperatures or the presence of strong Lewis or Brønsted acids. Such reactions could potentially involve carbocationic intermediates leading to skeletal rearrangements. However, specific literature detailing such transformations for this compound is not prevalent, indicating that these are not common or synthetically useful pathways for this particular molecule.

Scaffold Derivatization for Library Synthesis

The primary amine group of this compound serves as a key handle for introducing molecular diversity, particularly through multicomponent reactions and other functionalization strategies aimed at creating large libraries of related compounds.

Multicomponent Reaction Strategies for Indane-Based Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govrug.nl The primary aromatic amine functionality of this compound makes it an ideal candidate for several well-established MCRs, enabling the rapid generation of diverse libraries of indane-based structures.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.orgacs.org In this context, this compound can serve as the amine component. By systematically varying the other three components, a large library of peptidomimetic structures bearing the difluoroindane moiety can be synthesized. rsc.org The reaction is typically exothermic and can be completed in minutes in polar aprotic solvents like DMF, though methanol and ethanol are also effective. wikipedia.org

Table 1: Hypothetical Ugi Reaction-Based Library Generation

| Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Potential Product Structure |

| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-(2,2-difluoro-2,3-dihydro-1H-inden-5-yl)-N-(cyclohexylcarbamoyl)-phenyl-acetamide |

| Isobutyraldehyde | Propionic Acid | tert-Butyl isocyanide | N-(2,2-difluoro-2,3-dihydro-1H-inden-5-yl)-N-(tert-butylcarbamoyl)-2-methyl-propanamide |

| Formaldehyde | Benzoic Acid | Benzyl isocyanide | N-(benzylcarbamoyl)-N-(2,2-difluoro-2,3-dihydro-1H-inden-5-yl)-benzamide |

Passerini Three-Component Reaction: The Passerini reaction, one of the first isocyanide-based MCRs, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. organicreactions.orgwikipedia.org While the classic Passerini reaction does not directly involve an amine, variations and subsequent transformations of the products can lead to complex amine-containing molecules. The amine of this compound could be introduced in a post-MCR modification step.

Hantzsch Dihydropyridine Synthesis: This multicomponent reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate to form dihydropyridines. wikipedia.orgorganic-chemistry.orgchemtube3d.com Primary amines can also be used as the nitrogen source. By employing this compound, a library of dihydropyridine derivatives featuring the indane scaffold can be accessed. These products can be subsequently oxidized to the corresponding pyridine (B92270) derivatives. wikipedia.org

Functionalization for Complex Molecular Architectures

Beyond MCRs, the this compound scaffold can be elaborated through various functionalization reactions targeting the primary amine and the aromatic ring. These transformations are crucial for building complex molecular architectures and for late-stage functionalization in drug discovery programs. chemrxiv.orgacs.orgchemrxiv.org

Amine Derivatization: The primary amine is a versatile functional group that can undergo a wide range of reactions:

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides stable amide and sulfonamide derivatives, respectively. This is a common strategy to introduce a wide variety of substituents and modulate the electronic and lipophilic properties of the molecule.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium borohydride) yields secondary or tertiary amines, respectively. This allows for the introduction of diverse alkyl and aryl groups.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups, which are otherwise difficult to install directly on the aromatic ring.

Aromatic Ring Functionalization: The aromatic ring of the indane scaffold can also be functionalized, although the presence of the fluorine atoms, which are deactivating, and the amine group, which is activating, will direct the position of electrophilic substitution.

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can potentially be used to introduce additional substituents on the aromatic ring, further increasing molecular complexity. The regioselectivity of these reactions will be governed by the combined directing effects of the existing substituents. The fluorine atoms generally direct electrophiles to the ortho and para positions, while the amino group is a strong ortho, para-director.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Structure |

| Acylation | Acetyl chloride | Primary Amine | N-(2,2-difluoro-2,3-dihydro-1H-inden-5-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Primary Amine | N-(2,2-difluoro-2,3-dihydro-1H-inden-5-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH4 | Primary Amine | N-isopropyl-2,2-difluoro-2,3-dihydro-1H-inden-5-amine |

| Diazotization/Sandmeyer | 1. NaNO2, HCl; 2. CuCN | Primary Amine | 2,2-difluoro-2,3-dihydro-1H-indene-5-carbonitrile |

| Halogenation | Br2, FeBr3 | Aromatic Ring | Bromo-2,2-difluoro-2,3-dihydro-1H-inden-5-amine |

The strategic combination of these derivatization pathways allows for the systematic exploration of the chemical space around the this compound core, facilitating the synthesis of novel compounds with potentially interesting biological or material properties.

Spectroscopic and Structural Characterization of Fluorinated Indane Amines

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework. azom.comnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will appear as multiplets in the typical aromatic region (~6.5-7.5 ppm). The two methylene (-CH₂) groups at positions 1 and 3 of the indane core are chemically non-equivalent and will couple with the adjacent fluorine atoms. This H-F coupling will result in complex splitting patterns, likely triplets of doublets or multiplets, for the protons at C1 and C3. The amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom at position 2, directly bonded to two fluorine atoms (C2), will exhibit a characteristic triplet in the spectrum due to one-bond carbon-fluorine coupling (¹J-CF), with a large coupling constant. rsc.org The adjacent carbons (C1 and C3) will also show splitting, appearing as triplets due to two-bond coupling (²J-CF). The remaining aromatic and aliphatic carbons will appear at their expected chemical shifts.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govhuji.ac.il For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will be split into a triplet by the four neighboring protons on C1 and C3, providing clear evidence for the gem-difluoro substitution pattern. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.0 - 7.2 | d | J ≈ 8.0 | Ar-H |

| ¹H | ~6.6 - 6.8 | dd | J ≈ 8.0, 2.0 | Ar-H |

| ¹H | ~6.5 - 6.7 | d | J ≈ 2.0 | Ar-H |

| ¹H | ~3.5 (broad) | s | - | -NH₂ |

| ¹H | ~3.1 - 3.3 | t | J ≈ 13.0 | -CH₂- (C1/C3) |

| ¹³C | ~140 - 150 | m | - | Ar-C (quaternary) |

| ¹³C | ~110 - 130 | m | - | Ar-CH |

| ¹³C | ~115 (t) | t | ¹J-CF ≈ 250 | C-F₂ (C2) |

| ¹³C | ~35 (t) | t | ²J-CF ≈ 25 | -CH₂- (C1/C3) |

| ¹⁹F | ~ -100 to -110 | t | ²J-HF ≈ 13-17 | C-F₂ |

Note: Data are predictive and based on analysis of similar fluorinated organic molecules. Actual values may vary.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are anticipated in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group.

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene groups will be observed as stronger bands just below 3000 cm⁻¹.

N-H Bending: A characteristic scissoring vibration for the primary amine group is expected in the 1580-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) typically gives rise to a strong absorption in the 1250-1350 cm⁻¹ range.

C-F Stretching: The most prominent feature for this compound will be very strong and intense absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) often leads to two distinct, strong bands corresponding to asymmetric and symmetric stretching. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |

| C-F Stretch (asymmetric & symmetric) | 1100 - 1350 | Very Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental formula. For this compound, HRMS is used to confirm that the experimentally measured exact mass matches the theoretically calculated mass, providing unambiguous confirmation of the molecular formula C₉H₉F₂N. chromatographyonline.com This technique is crucial for distinguishing the target compound from any potential isomers or impurities with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉F₂N |

| Calculated Exact Mass [M+H]⁺ | 170.07759 |

| Expected Observation | A measured m/z value within a very narrow tolerance (e.g., ± 5 ppm) of the calculated mass. |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the precise positions of each atom in the crystal lattice. This provides unequivocal information on bond lengths, bond angles, and torsional angles.

For molecules with stereocenters, X-ray crystallography can determine both the relative and absolute stereochemistry. While this compound itself is achiral, this technique is vital for characterizing chiral derivatives of the indane scaffold. nih.gov If a substituent were introduced at the C1 position, for example, X-ray crystallography could confirm the spatial arrangement of the groups around that new chiral center. The technique has been successfully applied to determine the crystal structures of various substituted indane derivatives, confirming their molecular geometry and intermolecular interactions in the solid state. acs.orgnsf.gov The ability to obtain such detailed structural information is critical in fields like drug design, where the specific three-dimensional shape of a molecule dictates its biological activity. nih.govacs.org

Chromatographic Techniques for Analytical and Preparative Separations (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for both the analysis of purity and the preparative purification of chemical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for fluorinated aromatic amines. nih.gov

HPLC and UPLC: These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common method. researchgate.net A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation of aromatic amines can be challenging due to peak tailing, but this can often be mitigated by using specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, or by adjusting the mobile phase pH. nih.gov UPLC is a more recent advancement that uses smaller stationary phase particles, allowing for faster separations and higher resolution compared to traditional HPLC.

LC-MS: This hybrid technique couples the separation power of LC or UPLC with the detection capabilities of mass spectrometry. chromatographyonline.com As the separated components elute from the column, they are ionized and analyzed by the mass spectrometer. LC-MS provides not only retention time data but also mass information for each component, making it an incredibly powerful tool for identifying impurities and confirming the mass of the main product in complex mixtures. researchgate.net Tandem mass spectrometry (LC-MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Table 4: Typical Chromatographic Conditions for the Analysis of Fluorinated Aromatic Amines

| Parameter | HPLC / UPLC |

| Stationary Phase (Column) | Reversed-Phase C18, C8, or Pentafluorophenyl (PFP) |

| Mobile Phase | Gradient elution with Water (often with 0.1% formic acid or acetic acid) and Acetonitrile/Methanol |

| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) |

| Flow Rate | 0.2 - 1.0 mL/min (UPLC/HPLC) |

| Purpose | Purity assessment, reaction monitoring, and preparative purification |

Computational Chemistry and Theoretical Studies on 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and a wide array of molecular properties. For 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Theoretical investigations into the electronic properties of this compound would typically employ a functional such as B3LYP, coupled with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. Such calculations can determine key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. In this compound, the electronegative fluorine atoms and the nitrogen atom of the amine group are expected to be regions of high electron density, indicated by red or yellow colors on the map. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit lower electron density, appearing in shades of blue. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on typical values for similar aromatic amines.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is essential to identify its most stable conformations and the energy barriers between them.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible bonds, primarily the C-N bond of the amine group. The five-membered ring of the indane core is relatively rigid, but it can adopt different puckered conformations, such as the envelope and twist forms. By calculating the energy of each conformation, an energy landscape can be constructed.

The results of such an analysis would likely reveal several low-energy conformers. The global minimum, or the most stable conformation, would be identified, along with other local minima that could be accessible at room temperature. The relative energies of these conformers, as well as the transition states connecting them, provide a comprehensive picture of the molecule's flexibility and the populations of different shapes it can adopt in various environments.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.1 |

| 2 | 60° | 0.0 |

| 3 | 120° | 1.5 |

| 4 | 180° | 3.0 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Prediction of Chemical Reactivity and Reaction Mechanisms

DFT calculations can also be used to predict the chemical reactivity of this compound. Reactivity descriptors derived from the electronic structure, such as the Fukui functions, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the amine group is an expected site for electrophilic attack due to the lone pair of electrons on the nitrogen atom. The aromatic ring is also susceptible to electrophilic substitution, and the calculations can predict the regioselectivity of such reactions. The fluorine atoms, being highly electronegative, will influence the electron distribution in the molecule and thereby modulate its reactivity.

Furthermore, computational modeling can be employed to investigate the mechanisms of specific reactions. For example, the acylation of the amine group is a common transformation. By calculating the energies of the reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energy can be determined. This information is invaluable for optimizing reaction conditions and understanding the underlying chemical processes.

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions in Model Systems

Given that many amine-containing compounds exhibit biological activity, molecular docking and simulation studies are crucial for exploring the potential of this compound as a ligand for biological receptors. nih.gov These computational techniques can predict the binding mode and affinity of the molecule within the active site of a protein.

In a typical molecular docking study, the 3D structure of the compound is placed into the binding pocket of a target receptor, and various orientations and conformations are sampled. nih.gov A scoring function is then used to estimate the binding energy for each pose, with the lowest energy pose representing the most likely binding mode. nih.gov

For this compound, key interactions with a model receptor could include hydrogen bonds between the amine group and polar residues in the active site, as well as hydrophobic interactions involving the aromatic ring. The fluorine atoms could also participate in specific interactions, such as halogen bonding or dipole-dipole interactions, which could enhance binding affinity and selectivity.

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-receptor complex over time. These simulations provide a more dynamic picture of the binding process and can reveal important details about the conformational changes that occur upon ligand binding.

Table 3: Predicted Interactions of this compound with a Model Kinase Active Site

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Asp145 | 2.8 |

| Hydrogen Bond | Glu91 | 3.1 |

| Pi-Pi Stacking | Phe78 | 3.5 |

| Halogen Bond | Thr89 | 3.2 |

Note: This data is illustrative and represents a plausible outcome of a molecular docking study.

Research Applications of 2,2 Difluoro 2,3 Dihydro 1h Inden 5 Amine in Chemical Science

Role as a Versatile Synthetic Intermediate and Chiral Building Block

The chemical structure of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, featuring a primary amine on a difluorinated indane scaffold, positions it as a valuable synthetic intermediate. The amine group serves as a key functional handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular fragments. This versatility is crucial for the construction of more complex molecules.

While the commercially available form of this compound is typically a racemate, the potential for its resolution into individual enantiomers would unlock its utility as a chiral building block. Chiral amines are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules, where specific stereochemistry is often essential for biological activity. The rigid indane framework, combined with the stereocenter that would be created upon resolution, could provide a well-defined three-dimensional structure for the synthesis of stereospecific compounds.

Application in the Design and Synthesis of Novel Scaffolds for Medicinal Chemistry Research

Investigation of Structural Rigidity and Amine Functionality in Modulating Molecular Interactions

The rigid 2,3-dihydro-1H-indene framework of this compound can be advantageous in drug design. Compared to flexible aliphatic chains, rigid scaffolds can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The defined spatial orientation of substituents attached to this scaffold can also lead to more specific interactions with a target protein. The primary amine functionality is a key interaction point, capable of forming hydrogen bonds, salt bridges, and other polar interactions with amino acid residues in a protein's active site. The strategic placement of this amine on the rigid scaffold allows for precise positioning to optimize these crucial molecular interactions.

Exploration of Fluorine's Impact on Molecular Recognition Properties

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. The two fluorine atoms at the 2-position of the indane ring in this compound can significantly influence its molecular recognition properties. Fluorine's high electronegativity can alter the local electronic environment, potentially leading to favorable interactions with electron-deficient regions of a target protein. Furthermore, fluorine can participate in non-covalent interactions such as hydrogen bonds and halogen bonds, which can contribute to binding affinity and selectivity. The presence of the gem-difluoro group can also impact the conformation of the five-membered ring, further influencing how the molecule presents itself for binding.

Contribution to Materials Science Research

While direct applications of this compound in materials science are not yet documented, its structure suggests potential for the development of novel functional materials.

Integration into Optoelectronic Materials and Devices, including Organic Solar Cells

The amine functionality of this compound allows for its incorporation into polymeric or small molecule systems designed for optoelectronic applications. In the context of organic solar cells (OSCs), amine-containing compounds can be used in charge-transporting layers or as components of the photoactive layer. The electron-withdrawing nature of the fluorine atoms could influence the electronic energy levels (HOMO/LUMO) of materials derived from this compound, a critical parameter for efficient charge separation and transport in OSCs.

Development of Polyaromatic Structures with Tunable Electronic Properties

The aromatic nature of the indane system, coupled with the reactive amine group, provides a pathway for the synthesis of extended polyaromatic structures. Through polymerization or coupling reactions, this compound could be integrated into larger conjugated systems. The electronic properties of such polyaromatic structures could be tuned by the incorporation of the difluorinated indane unit, potentially leading to materials with interesting photophysical and electronic characteristics for applications in organic electronics.

Catalytic Applications and Reagent Development Featuring Indane Derivatives

A thorough review of scientific literature and chemical databases indicates a notable absence of specific research on the catalytic applications or as a primary reagent for development of This compound . While the broader class of indane derivatives and various aminoindanes are recognized for their utility in synthetic chemistry and as ligands in catalysis, specific studies detailing the catalytic activity or reagent applications of this particular gem-difluorinated indane amine are not publicly documented.

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, stereochemistry, and reactivity, often leading to novel applications in catalysis and materials science. For instance, the electron-withdrawing nature of the difluoromethyl group in the 2-position of the indane scaffold would be expected to influence the nucleophilicity and basicity of the amine at the 5-position. Such modifications are a common strategy in the rational design of new catalysts and reagents.

However, searches for the application of This compound in areas such as asymmetric catalysis, organocatalysis, or as a building block in the development of more complex reagents have not yielded specific findings. The general interest in fluorinated compounds for creating novel catalysts and reagents is well-established, but this has not yet extended to published research involving this specific molecule.

This lack of available data suggests that the catalytic potential of This compound remains an unexplored area of chemical research. Future investigations could potentially uncover unique catalytic properties or applications as a specialized reagent, leveraging the distinct stereoelectronic features imparted by the difluorinated indane core.

Q & A

Q. What are the primary methods for synthesizing 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, and how can purity be optimized?

The compound is often synthesized via difluorocarbene insertion or nucleophilic substitution. For example, difluorocarbene generated from enaminones can react with indene derivatives to introduce fluorine atoms at the 2-position . To optimize purity, column chromatography (e.g., hexane:EtOAc gradients) is effective, as demonstrated in tricomponent decarboxylative amine constructions yielding >95% purity for structurally similar indenamine derivatives . Reaction conditions (e.g., vacuum, controlled stoichiometry) also minimize side products .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

- ¹H/¹³C-NMR : Peaks at δ 6.94–8.32 (aromatic protons) and δ 2.07–3.59 (dihydroindene backbone) confirm the structure . Fluorine atoms split signals due to coupling (e.g., J = 7–7.5 Hz for adjacent protons).

- FT-IR : Absorbances at ~3406 cm⁻¹ (N-H stretch) and 1614 cm⁻¹ (C=C aromatic) validate functional groups .

- MS (ESI+) : Molecular ion peaks (e.g., m/z 247.0 [M+H]⁺) match theoretical masses .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, CDCl₃) but poorly soluble in water. Stability tests indicate degradation under prolonged light exposure; thus, storage in amber vials at -20°C is recommended. Analogous indenamine derivatives show no decomposition in inert atmospheres for >6 months .

Advanced Research Questions

Q. How does fluorination at the 2-position influence the electronic and steric properties of the dihydroindene backbone?

Fluorine’s electronegativity increases electron withdrawal, stabilizing the aromatic π-system and enhancing electrophilic reactivity. Steric effects are minimal due to fluorine’s small atomic radius, allowing unhindered access to the amine group for functionalization. Comparative studies on non-fluorinated analogs show reduced stability in oxidative conditions .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in activity (e.g., AMPA receptor modulation vs. cytotoxicity) often arise from chirality or regiochemical variations. For example, the (S)-enantiomer of a related indenamine derivative showed 10-fold higher receptor binding affinity than the (R)-form . Computational docking studies (e.g., molecular dynamics simulations) can clarify structure-activity relationships (SARs) .

Q. How can this compound be leveraged in multicomponent reactions to access pharmacologically relevant scaffolds?

It participates in:

- Tricomponent decarboxylative couplings : Combines with diazo precursors and carboxylic acids to form N-substituted derivatives (e.g., N-benzofuranyl analogs) in yields up to 56% .

- Aminoselenation of arynes : Generates selanyl-substituted indenamines with potential antioxidant properties .

- Photocatalytic aminations : Acridine catalysts enable C-N bond formation under visible light, avoiding metal catalysts .

Q. What are the challenges in scaling up synthetic routes for this compound, and how are they mitigated?

Key challenges include low yields in fluorination steps (<50% in some cases) and purification difficulties due to polar byproducts. Solutions:

- Flow chemistry : Enhances heat/mass transfer for difluorocarbene reactions .

- Microwave-assisted synthesis : Reduces reaction times for nitro-to-amine reductions (e.g., 6-nitro to 5-amine conversions) .

- Tagged purification : Immobilized scavengers (e.g., silica-bound isocyanates) remove excess reagents .

Methodological Considerations

Q. How to design experiments to assess the environmental impact of fluorine leaching from this compound?

Use HPLC-MS/MS to detect fluorinated degradation products in aqueous matrices. Accelerated degradation studies (e.g., UV/H₂O₂ treatment) simulate long-term environmental exposure. Ecotoxicity assays (e.g., Daphnia magna mortality) quantify risks .

Q. What computational tools predict the metabolic pathways of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.